molecular formula C22H23N3O3 B2463327 4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-81-1

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2463327
CAS RN: 946218-81-1
M. Wt: 377.444
InChI Key: UKBZDBKOSXZCAZ-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of compounds known as pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The inhibition of PARP-1 has been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture is typically heated under reflux, then cooled and poured into ice-water, filtered off, dried, and recrystallized .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold . The presence of this scaffold is important for interactions with the amino acids present in the NI site of the enzyme .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . Electrons donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings of some synthesized compound may enhance the activity while the presence of electrons withdrawing groups like –OH and –NO2 at para position may reduce the activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one of the compounds, ethyl 4-(4-methoxyphenyl)-2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-6-methylpyrimidine-5-carboxylate (ZA2), is a pale yellow solid with a melting point of 101–103°C .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrrolo[3,4-d]pyrimidine derivatives have been a focal point of research. For instance, Adams et al. (2005) detailed the synthesis of a related compound through a [4+2]-cycloaddition reaction, showcasing the molecule's intricate structure, including a pyrrolopyrimidine moiety with phenyl and p-methoxyphenyl substituents (Adams, Saçmacı, Üngören, & Akçamur, 2005). This research underscores the compound's complex architecture and its potential as a scaffold for further chemical modifications.

Electron Transport and Solar Cells

In the realm of materials science, the electron-deficient nature and planar structure of diketopyrrolopyrrole (DPP) backbones, a closely related compound, have been utilized for enhancing the performance of polymer solar cells. Hu et al. (2015) synthesized an alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer, highlighting its role in improving power conversion efficiency due to better energy alignment and facilitated electron extraction (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Photoluminescent Polymers

Further, the incorporation of pyrrolo[3,4-c]pyrrole units into π-conjugated polymers and copolymers for the development of photoluminescent materials has been explored. Beyerlein and Tieke (2000) synthesized soluble polymers containing DPP and 1,4-phenylene units, exhibiting strong photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Novel Catalytic Applications

Goudarziafshar et al. (2021) reported on the synthesis of a new Schiff base complex utilizing a derivative of pyrrolo[3,4-d]pyrimidine, showcasing its effectiveness as a catalyst for the synthesis of certain organic compounds. This study illustrates the compound's potential in catalysis, opening pathways for its application in organic synthesis (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Future Directions

The future directions for these compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, more research could be conducted to optimize their synthesis and improve their pharmacokinetic properties .

properties

IUPAC Name

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-17-11-9-16(10-12-17)20-19-18(23-22(27)24-20)14-25(21(19)26)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBZDBKOSXZCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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